ML321 -

ML321

Catalog Number: EVT-1535322
CAS Number:
Molecular Formula: C21H20N2O3S2
Molecular Weight: 412.52
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ML321 is a D3 receptor selective antagonist.
Synthesis Analysis

The synthesis of ML321 involves several chemical reactions that construct its complex structure. The synthetic pathway typically includes:

  1. Starting Materials: The synthesis begins with commercially available precursors that can be modified through various organic reactions.
  2. Key Reactions: The process may involve:
    • Cyclization: To form the benzothiazepine core.
    • Functionalization: Introducing substituents such as methyl and thiophene groups.
    • Oxidation: To create the dioxo functionality within the molecule.

Technical details regarding specific reaction conditions (temperature, solvents, catalysts) are often proprietary or not fully disclosed in literature but are critical for achieving the desired yield and purity of ML321 .

Molecular Structure Analysis

ML321's molecular structure is characterized by a complex arrangement that includes:

  • Molecular Formula: C21H18N2O3S2
  • Molecular Weight: Approximately 398.51 g/mol
  • Structural Features:
    • A benzothiazepine backbone.
    • Two carbonyl groups contributing to its dioxo characteristic.
    • A thiophene ring that enhances its binding properties.

The structural integrity and conformation of ML321 play a crucial role in its interaction with the D2 receptor, facilitating selective binding .

Chemical Reactions Analysis

ML321 can undergo various chemical reactions typical of organic compounds, including:

  • Nucleophilic Substitution: Potential modifications at the nitrogen or sulfur atoms.
  • Reduction/Oxidation Reactions: Modifying the carbonyl groups to alter activity or solubility.
  • Rearrangements: Structural changes that could impact receptor affinity.

These reactions are essential for optimizing ML321's pharmacological properties and developing derivatives with improved efficacy or reduced side effects .

Mechanism of Action

The mechanism of action of ML321 involves its selective antagonism of the dopamine D2 receptor. Upon binding to this receptor:

  1. Inhibition of Dopaminergic Activity: ML321 blocks dopamine from activating the D2 receptor, which is implicated in various neuropsychiatric conditions.
  2. Signal Modulation: The compound exhibits slow-on and fast-off binding kinetics, similar to atypical antipsychotics, suggesting a unique interaction profile that may minimize extrapyramidal side effects associated with traditional antipsychotics .
  3. Behavioral Effects in Models: In animal studies, ML321 has been shown to attenuate hyperactivity induced by amphetamines and phencyclidine without promoting catalepsy, indicating a favorable side effect profile .
Physical and Chemical Properties Analysis

ML321 exhibits several notable physical and chemical properties:

These properties influence ML321's bioavailability and pharmacokinetic behavior in vivo .

Applications

ML321 serves as a valuable tool compound in scientific research, particularly in:

  • Neuropharmacology: As a selective antagonist for studying dopamine D2 receptor modulation in animal models.
  • Drug Development: Providing a lead structure for medicinal chemists aiming to develop new antipsychotic medications with fewer side effects than existing treatments.
  • Behavioral Studies: Used in preclinical studies to assess the efficacy of potential antipsychotic agents based on its unique action profile.

The ongoing research into ML321's properties and effects continues to highlight its potential as a significant player in addressing neuropsychiatric disorders .

Introduction to Dopamine D₂ Receptor Pharmacology

Dopamine Receptor Subtypes and CNS Pathophysiology

Dopamine receptors belong to the G protein-coupled receptor (GPCR) superfamily and are classified into D₁-like (D₁, D₅) and D₂-like (D₂, D₃, D₄) subfamilies based on signaling pathways and structural homology [1] [3]. The D₂ receptor (D₂R) is critically implicated in movement regulation, cognition, and reward processing, with aberrant signaling linked to neuropsychiatric disorders including schizophrenia, Parkinson's disease, and substance use disorders [1] [2]. The D₂R and D₃R share 78% transmembrane homology, making subtype-selective drug development exceptionally challenging due to near-identical orthosteric binding sites [3]. While D₂R is widely expressed in dorsal striatum and nucleus accumbens, D₃R localizes primarily to limbic regions (ventral striatum, Islands of Calleja), suggesting distinct physiological roles [3].

Table 1: Dopamine Receptor Subtypes and Pathological Associations

ReceptorPrimary CNS LocalizationAssociated Disorders
D₂RDorsal striatum, nucleus accumbensSchizophrenia, Parkinson's, Tourette's
D₃RVentral striatum, olfactory bulbAddiction, Parkinson's, schizophrenia
D₄RCortex, hippocampusADHD, schizophrenia

Clinical Relevance of D₂ Receptor Antagonism in Neuropsychiatric Disorders

D₂R antagonism remains the primary therapeutic mechanism for schizophrenia's positive symptoms (hallucinations, delusions), with all FDA-approved antipsychotics exhibiting this activity [1] [2]. Typical antipsychotics (e.g., haloperidol) act as potent D₂R antagonists but cause extrapyramidal symptoms (EPS), while atypical agents (e.g., clozapine) show reduced EPS but interact with serotonin receptors (5-HT₂A, 5-HT₂C, 5-HT₇), causing metabolic side effects [1] [3]. In Parkinson's disease, D₂R antagonists may treat psychosis without exacerbating motor symptoms when selective enough to avoid nigrostriatal pathway disruption [1]. Emerging evidence also supports D₂R antagonism in Tourette's syndrome, Huntington's chorea, and certain cancers [3].

Limitations of Current Antipsychotics: Selectivity and Side Effect Profiles

Existing D₂R antagonists suffer from three key limitations:

  • Subtype promiscuity: Most clinically used agents (e.g., risperidone) bind D₂R and D₃R with <10-fold selectivity, leading to combined effects on motor and limbic functions [3].
  • Polypharmacology: Atypical antipsychotics interact with serotonin, histamine, and adrenergic receptors, causing weight gain, sedation, and metabolic syndrome [1] [3].
  • Kinetic deficiencies: Typical antipsychotics exhibit slow dissociation kinetics from D₂R, correlating with prolonged EPS risk [1] [2].

Functional selectivity studies reveal that D₂R antagonists like spiperone alter receptor homodimerization, reducing D₂R-D₂R dimers by 40-60%, potentially influencing signaling outcomes [5].

ML321 as a Novel Therapeutic Candidate: Rationale for Development

ML321 represents a breakthrough in selective D₂R antagonism developed through high-throughput screening and medicinal chemistry optimization [1] [4]. Its molecular structure features a chiral sulfoxide moiety (S-enantiomer specific) and lacks a protonatable nitrogen—a key divergence from classical biogenic amine ligands that enables unique binding interactions [1] [6]. With a D₂R affinity (Kᵢ = 58 nM) and exceptional 80-fold selectivity over D₃R (Kᵢ ≈ 4 μM), ML321 addresses the core limitation of existing antipsychotics [1] [4].

Table 2: ML321 Profile vs. Reference Compounds

PropertyML321HaloperidolClozapine
D₂R Kᵢ (nM)581.1126
D₂R/D₃R Selectivity80-fold<10-fold<5-fold
GPCR Off-TargetsMinimal (5-HT₂C/7)MultipleExtensive
Structural UniquenessNon-amine ligand, chiral sulfoxideClassical butyrophenoneTricyclic dibenzodiazepine

Radioligand binding assays across 46 GPCRs showed ML321 (10 μM) only significantly inhibited D₂R (92%), D₃R (59%), 5-HT₂C (64%), and 5-HT₇ (53%) [1]. Functional β-arrestin recruitment assays across 168 GPCRs confirmed exceptional selectivity, with activity limited to D₂R isoforms (D₂RS, D₂RL) and partial D₃R inhibition [1]. Molecular modeling indicates ML321 adopts a distinct binding pose within the D₂R orthosteric site, bypassing conserved Asp³·³² interactions that typify non-selective ligands [1] [4].

ML321 exhibits atypical antipsychotic-like properties in vivo: attenuating amphetamine/phencyclidine-induced hyperactivity and restoring pre-pulse inhibition in rodents without inducing catalepsy at therapeutic doses [1] [2]. Its slow-on/fast-off binding kinetics mirror clozapine-like atypical agents, potentially explaining reduced EPS liability [1] [2]. PET studies confirm blood-brain barrier penetration and dose-dependent D₂R occupancy in primates, supporting translational potential [1] [2].

Table 3: Key Chemical Properties of ML321

ParameterValueSignificance
Molecular Weight410.08 g/molFavorable for CNS penetration
XLogP1.61Balanced lipophilicity
H-bond Acceptors/Donors5/1Permeability-optimized
Rotatable Bonds5Conformational flexibility
Topological PSA113.93 ŲModerate membrane diffusion
Lipinski Rule Violations0Drug-like properties

Properties

Product Name

ML321

IUPAC Name

(11S)-5-methyl-6,11-dioxo-N-(2-thiophen-2-ylethyl)benzo[b][1,4]benzothiazepine-3-carboxamide

Molecular Formula

C21H20N2O3S2

Molecular Weight

412.52

InChI

InChI=1S/C21H20N2O3S2/c1-28-18-12-13(20(25)22-10-9-14-4-3-11-27-14)7-8-15(18)21(26)23-16-5-2-6-17(24)19(16)28/h2-4,6-8,11-12,28H,5,9-10H2,1H3,(H,22,25)(H,23,26)

InChI Key

YNXQLYVNEKEXJH-UHFFFAOYSA-N

SMILES

O=C(C1=CC=C2C(NC(CC=CC3=O)=C3S(C)C2=C1)=O)NCCC4=CC=CS4

Solubility

Soluble in DMSO

Synonyms

ML321; ML 321; ML-321.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.